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Compound of Interest

Compound Name: C14H10Cl3N3

Cat. No.: B12624642 Get Quote

In the realm of chemical research and drug development, the rigorous and independent

verification of a compound's synthesis and purity is paramount. This ensures the reliability and

reproducibility of experimental data and is a critical step in the journey from discovery to

application. This guide provides a comprehensive framework for the synthesis, purification, and

purity verification of a representative chloro-substituted triazole with the molecular formula

C14H10Cl3N3.

For the purpose of this guide, we will focus on a plausible isomer, 1-phenyl-4-(2,4,6-

trichlorophenyl)-1H-1,2,3-triazole. We will detail a robust synthetic protocol, outline purification

and analytical verification procedures, and compare these metrics with established triazole-

based antifungal agents, Voriconazole and Fluconazole.

Proposed Synthesis of 1-phenyl-4-(2,4,6-
trichlorophenyl)-1H-1,2,3-triazole
The synthesis of the target compound can be efficiently achieved via the copper(I)-catalyzed

azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[1][2][3] This reaction is

known for its high yields, regioselectivity, and tolerance of a wide range of functional groups.[1]

[3] The proposed synthetic route involves the reaction of phenyl azide with 2,4,6-

trichlorophenylacetylene.
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Synthesis Workflow
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Synthesis workflow for the target compound.

Experimental Protocol: Synthesis
Reaction Setup: In a round-bottom flask, dissolve 2,4,6-trichlorophenylacetylene (1.0 eq) and

phenyl azide (1.0 eq) in a 1:1 mixture of tert-butanol and water.

Catalyst Addition: To this solution, add sodium ascorbate (0.2 eq) followed by copper(II)

sulfate pentahydrate (0.1 eq).

Reaction: Stir the mixture vigorously at room temperature for 12-24 hours. The reaction

progress can be monitored by Thin Layer Chromatography (TLC).
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Work-up: Upon completion, quench the reaction by adding aqueous ammonia to the reaction

mixture and stir for 30 minutes to remove the copper catalyst. Extract the aqueous layer with

ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium

sulfate, and concentrate under reduced pressure to obtain the crude product.

Purification of 1-phenyl-4-(2,4,6-trichlorophenyl)-1H-
1,2,3-triazole
The crude product is purified by a two-step process involving column chromatography followed

by recrystallization to achieve high purity.[4][5][6]

Experimental Protocol: Purification
Column Chromatography: The crude product is subjected to flash column chromatography

on silica gel. A gradient elution system of hexane and ethyl acetate is used to separate the

desired product from unreacted starting materials and byproducts.

Recrystallization: The fractions containing the pure product are combined and the solvent is

evaporated. The resulting solid is then recrystallized from a suitable solvent system, such as

ethanol/water, to yield the final product as a crystalline solid.[7]

Independent Purity Verification
A combination of analytical techniques should be employed to confirm the identity and purity of

the synthesized compound.
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Purity Verification Workflow
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Workflow for purity verification.

Experimental Protocols: Purity Verification
High-Performance Liquid Chromatography (HPLC): Purity is assessed using a reverse-

phase C18 column.[8][9] A typical mobile phase would be a gradient of acetonitrile and

water, with a flow rate of 1 mL/min and UV detection at 254 nm.

¹H NMR Spectroscopy: The structure is confirmed by dissolving a sample in deuterated

chloroform (CDCl3) and acquiring the ¹H NMR spectrum. Expected signals for 1-phenyl-4-

(2,4,6-trichlorophenyl)-1H-1,2,3-triazole would include a singlet for the triazole proton and

multiplets for the phenyl and trichlorophenyl protons.[10][11]

Mass Spectrometry (MS): The molecular weight is confirmed by mass spectrometry, with the

expected molecular ion peak corresponding to the molecular formula C14H10Cl3N3.[12][13]

[14]
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Comparison with Alternative Triazole Compounds
To contextualize the synthesis and purity of the target compound, it is compared with two

commercially successful triazole antifungal agents, Voriconazole and Fluconazole.

Parameter

1-phenyl-4-(2,4,6-
trichlorophenyl)-1H
-1,2,3-triazole
(Proposed)

Voriconazole Fluconazole

Molecular Formula C14H10Cl3N3 C16H14F3N5O C13H12F2N6O

Molecular Weight 338.62 g/mol 349.31 g/mol 306.27 g/mol

Synthesis Method

Copper-Catalyzed

Azide-Alkyne

Cycloaddition[1]

Multi-step synthesis

involving

Reformatsky-type

coupling[15][16]

Multi-step synthesis

from 1,3-

difluorobenzene[17]

[18][19]

Typical Yield
>90% (for CuAAC

reaction)[20]

~36% (optical

resolution step)[15]
~85% (final step)[21]

Typical Purity
>99% (after

recrystallization)
>99.5%[22] >99.5%[21]

Purification

Column

Chromatography,

Recrystallization[4][7]

Crystallization, Optical

Resolution[15]

Leaching, Acid/Base

Treatment,

Crystallization[21]

Purity Analysis
HPLC, ¹H NMR, MS[8]

[10][12]
HPLC[15][22] HPLC[21]

Disclaimer: The synthesis and purity data for 1-phenyl-4-(2,4,6-trichlorophenyl)-1H-1,2,3-

triazole are proposed based on established chemical principles and data for analogous

compounds. Actual experimental results may vary.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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